N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a cyclopropanesulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s likely that it interacts with its target in a way that modulates the target’s activity, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been found to have significant effects on cellular processes, potentially leading to changes in cell behavior .
Biochemical Analysis
Biochemical Properties
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is cytochrome P450 51 (CYP51), which is involved in the biosynthesis of sterols. The compound binds to the active site of CYP51, forming a coordination bond with the catalytic heme iron. This interaction inhibits the enzyme’s activity, thereby affecting the sterol biosynthesis pathway . Additionally, the compound exhibits selectivity towards CYP51 over other cytochrome P450 enzymes, including human drug-metabolizing P450s .
Cellular Effects
This compound has been shown to have various effects on different cell types and cellular processes. In studies involving human cells, the compound was found to be non-toxic, indicating its potential for therapeutic applications . It influences cell function by inhibiting key enzymes involved in metabolic pathways, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CYP51 by the compound can disrupt the synthesis of essential sterols, affecting cell membrane integrity and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by binding to the active site of CYP51, forming a coordination bond with the heme iron. This binding inhibits the enzyme’s catalytic activity, preventing the conversion of lanosterol to ergosterol, a crucial step in sterol biosynthesis . The inhibition of CYP51 leads to the accumulation of lanosterol and other sterol intermediates, disrupting cellular homeostasis and affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting sterol biosynthesis and affecting cell membrane integrity . These effects are consistent with the compound’s mechanism of action and its interactions with CYP51.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CYP51 without causing significant toxicity. At higher doses, toxic effects such as liver damage and disruption of normal metabolic processes have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to sterol biosynthesis. The compound interacts with CYP51, inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition leads to the accumulation of sterol intermediates and affects the overall metabolic flux of the sterol biosynthesis pathway. Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, the compound can localize to specific compartments, such as the endoplasmic reticulum, where CYP51 is predominantly located. This localization facilitates its interaction with the target enzyme and enhances its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum, where CYP51 is located . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the target enzyme to exert its inhibitory effects. Additionally, post-translational modifications or targeting signals may direct the compound to specific subcellular compartments, further affecting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Synthesis of 4-(trifluoromethyl)pyridine: This can be achieved through the trifluoromethylation of pyridine using reagents such as trifluoromethyl iodide and a suitable catalyst.
Formation of the piperidine intermediate: The 4-(trifluoromethyl)pyridine is then reacted with a piperidine derivative under appropriate conditions to form the piperidine intermediate.
Cyclopropanesulfonamide formation: The piperidine intermediate is further reacted with cyclopropanesulfonyl chloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Industry: It is explored for its potential use in industrial applications, such as in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides: These compounds share the trifluoromethyl and sulfonamide groups but differ in their core structures.
Trifluoromethylated pyridines: These compounds have similar trifluoromethyl groups attached to pyridine rings but lack the piperidine and cyclopropanesulfonamide moieties.
Uniqueness
N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a cyclopropanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S/c15-14(16,17)10-5-6-18-13(8-10)20-7-1-2-11(9-20)19-23(21,22)12-3-4-12/h5-6,8,11-12,19H,1-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODTYOBXKGLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.